molecular formula C13H13N3O4 B8437196 4-nitro-2-phenethyl-2H-pyrazole-3-carboxylic acid methyl ester

4-nitro-2-phenethyl-2H-pyrazole-3-carboxylic acid methyl ester

Cat. No. B8437196
M. Wt: 275.26 g/mol
InChI Key: AQDRRJZTUPUMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-2-phenethyl-2H-pyrazole-3-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C13H13N3O4 and its molecular weight is 275.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-nitro-2-phenethyl-2H-pyrazole-3-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-nitro-2-phenethyl-2H-pyrazole-3-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-nitro-2-phenethyl-2H-pyrazole-3-carboxylic acid methyl ester

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

methyl 4-nitro-2-(2-phenylethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H13N3O4/c1-20-13(17)12-11(16(18)19)9-14-15(12)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

AQDRRJZTUPUMQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NN1CCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

430 mg (2.5 mM) of 4-nitro-1H-pyrazole-3-carboxylic acid methyl ester was dissolved in 4 ml of N,N-dimethylformamide, to which 0.41 ml (3 mM) of (2-bromoethyl)benzene and 1.6 g (5.0 mM) of cesium carbonate were added dropwise, and the resulting mixture was stirred under a nitrogen atmosphere for a day. The solvent was distilled off under reduced pressure, and the resultant was extracted with ethyl acetate and brine. The organic solvent layer was dried over anhydrous sodium sulfate, filtered, and then distilled under reduced pressure. The resulting impure compound was purified by column chromatography (hexane:ethyl acetate=5:1), to obtain 218 mg (31.2%) of the title compound and 506 mg (65.5%) of the compound of Preparative Example 1.
Quantity
430 mg
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reactant
Reaction Step One
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1.6 g
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reactant
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0.41 mL
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reactant
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4 mL
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solvent
Reaction Step One
Yield
31.2%
Yield
65.5%

Synthesis routes and methods II

Procedure details

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